![molecular formula C21H22N4O2 B10998387 N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10998387.png)
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the acetylamino and phenyl groups. One common method involves the reaction of 4-acetylaminobenzoyl chloride with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(acetylamino)phenyl)-2-(1-phenyl-1H-tetrazol-5-ylthio)acetamide
- N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Azithromycin related compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C21H22N4O2
- Molecular Weight : 362.4 g/mol
- Structure : The compound features a pyrazole core with various substituents, including an acetylamino group, a phenyl group, and an isopropyl group, which contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, in studies using the MTT assay, it demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
2. Anti-inflammatory Effects
- In vivo studies have illustrated that this compound can reduce inflammation. It was evaluated using the carrageenan-induced paw edema model in rats, where it exhibited significant anti-inflammatory activity comparable to standard drugs like Indomethacin .
3. Enzyme Inhibition
- This compound acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs). Studies report IC50 values indicating high selectivity and potency against MAOs, suggesting its potential use in treating mood disorders .
The mechanisms underlying the biological activities of this compound involve:
- Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, including cyclooxygenase enzymes involved in inflammation pathways.
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[3-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | C21H22N4O2 | Contains a nitro group; different substitution pattern |
N-[4-(acetylamino)phenyl]-1-methylpyrazole | C21H22N4O2 | Lacks phenyl substitution; simpler structure |
N-[4-(methylthio)phenyl]-1-phenyloxazole | C21H22N4O2 | Contains a sulfur atom; different heterocyclic framework |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Efficacy Study : A study evaluated the anticancer properties of this compound against MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.08 µM .
- Anti-inflammatory Study : In another study, the compound was tested for its anti-inflammatory properties using the HRBC membrane stabilization method. It showed significant stabilization at doses of 100 μg and 500 μg compared to control groups .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)19-13-20(25(24-19)18-7-5-4-6-8-18)21(27)23-17-11-9-16(10-12-17)22-15(3)26/h4-14H,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
YCPSSEQAYZVVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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